molecular formula C15H20N4 B11953792 5,5'-Methanediylbis(n,n-dimethylpyridin-2-amine) CAS No. 20173-77-7

5,5'-Methanediylbis(n,n-dimethylpyridin-2-amine)

Cat. No.: B11953792
CAS No.: 20173-77-7
M. Wt: 256.35 g/mol
InChI Key: BGTKNMYXDIQTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) typically involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This reaction is accelerated under microwave irradiation, providing high yields of the target product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various chemical reactions, facilitating the formation of desired products by lowering the activation energy of the reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) include:

Uniqueness

What sets 5,5’-Methanediylbis(n,n-dimethylpyridin-2-amine) apart is its unique structure, which provides distinct catalytic properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as a catalyst make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

20173-77-7

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C15H20N4/c1-18(2)14-7-5-12(10-16-14)9-13-6-8-15(17-11-13)19(3)4/h5-8,10-11H,9H2,1-4H3

InChI Key

BGTKNMYXDIQTOS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CC2=CN=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.